O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate
Overview
Description
This compound, also known as HOTU, is a chemical reagent used in peptide coupling . It has the molecular formula C10H17F6N4O3P .
Molecular Structure Analysis
The molecular weight of this compound is 386.23 g/mol . Its InChI string isInChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1/b12-8+;
. Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 129.0 to 133.0 °C . It is sensitive to heat .Scientific Research Applications
Synthesis and Chemical Transformations
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate is involved in various chemical synthesis processes. It is used in the conversion of carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides, as demonstrated by Bailén et al. (2001) in their work on Tetrafluoroborate and hexafluorophosphate thiouronium salts (Bailén, Chinchilla, Dodsworth, & Nájera, 2001). Similarly, the compound is involved in the synthesis of ethoxycarbonyl cyanohydrins and O-acyl cyanohydrins, contributing to the synthesis of a variety of structures such as oxazoles, diketones, and cyclopentenones (Torres Domínguez, Hernández Villaverde, & Le Lagadec, 2021).
Peptide and Decarboxylative Coupling
In peptide chemistry, this compound is utilized as a coupling reagent. For instance, deGruyter et al. (2017) discuss its use in acylation and decarboxylative cross-coupling chemistries, highlighting its convenience and economic advantages (deGruyter, Malins, Wimmer, Clay, Lopez-Ogalla, et al., 2017).
Analytical Chemistry Applications
The compound also finds application in analytical chemistry. Pietzsch et al. (1997) demonstrated its use in the stable isotope ratio analysis of amino acids, enabling the rapid and sensitive determination of isotopically labeled tracer amino acids in blood plasma and protein hydrolysates (Pietzsch, Julius, & Hanefeld, 1997).
Electrochemistry
In the field of electrochemistry, the presence of hexafluorophosphate ion has been studied for its impact on monomer/dimer equilibria of asymmetric viologen monolayers on electrode surfaces, as researched by John et al. (1997) (John, Kasahara, Okajima, Tokuda, & Ohsaka, 1997).
Safety And Hazards
properties
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBAMPZUATMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F6N4O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721752 | |
Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hotu | |
CAS RN |
333717-40-1 | |
Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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